molecular formula C23H20N3O2P B14486030 Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate CAS No. 65950-85-8

Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate

Cat. No.: B14486030
CAS No.: 65950-85-8
M. Wt: 401.4 g/mol
InChI Key: JTKFPFJTDXVXPX-UHFFFAOYSA-N
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Description

Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate is an organophosphorus compound known for its versatile applications in organic synthesis. This compound is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent . It is particularly useful in replacing oxygen centers in ketones and aldehydes with CHCO₂Et groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base, such as sodium hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .

Mechanism of Action

The mechanism by which ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved include the interaction with aldehydes and ketones to form carbon-carbon double bonds .

Properties

CAS No.

65950-85-8

Molecular Formula

C23H20N3O2P

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-cyano-2-[(triphenyl-λ5-phosphanylidene)hydrazinylidene]acetate

InChI

InChI=1S/C23H20N3O2P/c1-2-28-23(27)22(18-24)25-26-29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3

InChI Key

JTKFPFJTDXVXPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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